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Compound of Interest

Compound Name: Chromium boride (Cr2B)

Cat. No.: B077157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystallographic

determination of Chromium Boride (Cr₂B). It details the known crystal structures, outlines the

experimental methodologies for their characterization, and presents the relevant data in a clear,

comparative format. This document is intended to serve as a core resource for professionals in

materials science and related fields.

Introduction to the Cr₂B Crystal Structure
Chromium boride (Cr₂B) is a refractory ceramic material known for its high hardness, strength,

and thermal stability. These properties are intrinsically linked to its atomic arrangement. Cr₂B is

known to crystallize in at least two distinct structures: a tetragonal phase and an orthorhombic

phase. The precise determination of these crystal structures is paramount for understanding

their material properties and for the rational design of new materials.

Crystallographic Data of Cr₂B
The crystallographic parameters for the two primary phases of Cr₂B are summarized below for

easy comparison. These values are critical for phase identification and for theoretical modeling

of the material's behavior.

Table 1: Crystallographic Data for Tetragonal Cr₂B
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Parameter Value Reference

Crystal System Tetragonal [1]

Space Group I4/mcm [1]

International Number 140 [1]

Lattice Constant (a) 5.11 Å [1]

Lattice Constant (b) 5.11 Å [1]

Lattice Constant (c) 4.24 Å [1]

Lattice Angle (α) 90.00° [1]

Lattice Angle (β) 90.00° [1]

Lattice Angle (γ) 90.00° [1]

Unit Cell Volume 110.84 Å³ [1]

Table 2: Atomic Positions for Tetragonal Cr₂B
Wyckoff
Symbol

Element x y z Reference

4a B 0 0 0.75 [1]

8h Cr 0.665642 0.834358 0.5 [1]

Table 3: Crystallographic Data for Orthorhombic Cr₂B
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Parameter Value Reference

Crystal System Orthorhombic

Space Group Fddd

International Number 70

Lattice Constant (a) 8.171 Å

Lattice Constant (b) 7.598 Å

Lattice Constant (c) 4.234 Å

Lattice Angle (α) 90.00°

Lattice Angle (β) 90.00°

Lattice Angle (γ) 90.00°

Unit Cell Volume 262.86 Å³

Table 4: Atomic Positions for Orthorhombic Cr₂B
Wyckoff
Symbol

Element x y z Reference

8a B 0.125 0.125 0.125

16e Cr 0.375 0.125 0.125

Experimental Protocols for Crystal Structure
Determination
The determination of the Cr₂B crystal structure is typically achieved through powder X-ray

diffraction (XRD) coupled with Rietveld refinement. Below are detailed methodologies for the

synthesis of Cr₂B powder and its subsequent crystallographic analysis.

Synthesis of Cr₂B Powder
A common method for synthesizing chromium boride powders is through solid-state reaction or

powder metallurgy.
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Protocol:

Precursor Materials: High-purity chromium powder (Cr, >99.5%) and amorphous boron

powder (B, >99%) are used as starting materials.

Stoichiometric Mixing: The powders are weighed and mixed in a 2:1 atomic ratio of Cr to B.

Milling: The powder mixture is ball-milled for several hours in an inert atmosphere (e.g.,

argon) to ensure homogeneous mixing and to increase reactivity.

Compaction: The milled powder is uniaxially pressed into pellets.

Sintering: The pellets are sintered in a tube furnace under a continuous flow of high-purity

argon gas. A typical sintering profile involves heating to 1100-1400 °C and holding for 2-4

hours.

Cooling and Pulverization: The furnace is slowly cooled to room temperature. The resulting

sintered pellets are then crushed and ground into a fine powder using an agate mortar and

pestle for XRD analysis.[2][3]

Powder X-ray Diffraction (XRD) Analysis
The synthesized Cr₂B powder is analyzed using a powder X-ray diffractometer to obtain a

diffraction pattern.

Protocol:

Sample Preparation: A small amount of the fine Cr₂B powder is packed into a sample holder.

Care is taken to create a flat, smooth surface to minimize preferred orientation effects.[2][4]

[5]

Instrument Setup: A standard Bragg-Brentano geometry diffractometer equipped with a Cu

Kα radiation source (λ = 1.5406 Å) is typically used.

Data Collection: The XRD pattern is collected over a 2θ range of 20° to 80° with a step size

of 0.02° and a dwell time of 1-2 seconds per step.
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Phase Identification: The collected diffraction pattern is compared with standard diffraction

patterns from databases like the International Centre for Diffraction Data (ICDD) to identify

the crystalline phases present in the sample.

Rietveld Refinement
Rietveld refinement is a powerful technique used to refine the crystal structure parameters by

fitting a calculated diffraction pattern to the experimental data.

Protocol:

Software: Specialized software such as GSAS, FullProf, or TOPAS is used for the

refinement.

Initial Model: An initial structural model is created based on the identified phase (tetragonal

or orthorhombic Cr₂B). This includes the space group, approximate lattice parameters, and

atomic positions.

Refinement Strategy: A sequential refinement of parameters is performed. This typically

starts with the scale factor and background parameters, followed by the unit cell parameters,

peak profile parameters (e.g., Caglioti parameters U, V, W), and finally the atomic

coordinates and isotropic displacement parameters.

Goodness-of-Fit: The quality of the refinement is assessed by monitoring the goodness-of-fit

indicator (χ²) and the weighted profile R-factor (Rwp). A successful refinement results in a

good visual fit between the calculated and observed patterns and low R-factors.[6]

Visualized Workflows
The following diagrams illustrate the key workflows in the determination of the Cr₂B crystal

structure.
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Cr₂B Powder Synthesis

Start: High-Purity
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Caption: Workflow for the synthesis of Cr₂B powder.
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Crystal Structure Determination

Start: Cr₂B Powder

Sample Preparation
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Caption: Workflow for XRD analysis and Rietveld refinement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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